Cyclohexylhydrazine
Overview
Description
Cyclohexylhydrazine is an organic compound with the molecular formula C6H14N2. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylhydrazine can be synthesized through several methods. One common method involves the reaction of cyclohexanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent like ethanol. The reaction can be represented as follows: [ \text{C}6\text{H}{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}6\text{H}{11}\text{NHNH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of cyclohexanone oxime. This method involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylazide.
Reduction: It can be reduced to cyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Cyclohexylazide.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclohexylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It is studied for its potential biological activity, including its effects on enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which cyclohexylhydrazine exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine functional group, which can donate electron pairs to form new bonds.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but with a phenyl group instead of a cyclohexyl group.
Methylhydrazine: Contains a methyl group instead of a cyclohexyl group.
Ethylhydrazine: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness: Cyclohexylhydrazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
cyclohexylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRDAIAWDPZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064390 | |
Record name | Hydrazine, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6498-34-6 | |
Record name | Cyclohexylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6498-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, cyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA9JFS6L93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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